10-Undecenoic acid, 1,2,3-propanetriyl ester
Overview
Description
10-Undecenoic acid, 1,2,3-propanetriyl ester, also known as Glycerin tri-10-undecenoate or Glyceryl triundec-10-enoate, is a triacylglycerol that contains 10(Z)-undecenoic acid at the sn-1, sn-2, and sn-3 positions . It has a molecular formula of C36H62O6 and a molecular weight of 590.9 g/mol .
Synthesis Analysis
A series of novel 10-Undecenoic acid-based triazole derivatives were designed and synthesized in a study . The 10-Undecenoic acid was treated with propargyl bromide to yield the corresponding ester, which was then reacted with different aryl azides to obtain the novel triazoles .Scientific Research Applications
Polymer Synthesis
Commercially available 10-undecenoic acid has been esterified and polymerized to high molecular polymers. These polymeric esters, upon hydrolysis, yield acids that react to form polyethylene-based polymeric imidazolids, indicating a route for producing functional polymers from 10-undecenoic acid derivatives (Deák, Vogl, & Kiliman, 2001).
Copolymerization with α-Olefins and Ethylene
10-Undecenoic acid derivatives have been copolymerized with α-olefins and ethylene, yielding copolymers with significant incorporation of the 10-undecenoate feed. This process demonstrates the potential of 10-undecenoic acid derivatives in creating functional polymers with diverse applications (Purgett & Vogl, 1989).
Bio-Based Polyurethanes
A novel approach involved converting 10-undecenoic acid into acyl azide, followed by urethanization with 10-undecenol, and ADMET polymerizations to produce bio-based polyurethanes. This research highlights the versatility of 10-undecenoic acid derivatives in developing sustainable polymeric materials (Lebarbé et al., 2014).
Functionalization for UV Stability
10-Undecenoic acid esters were prepared with phenolic ultraviolet stabilizers, indicating their potential use in UV-protective coatings or materials. This functionalization approach showcases the chemical versatility and applicability of 10-undecenoic acid derivatives in material science (Li & Vogl, 1984).
Lubricant Base Stocks
10-Undecenoic acid-based polyol esters have been explored as potential lubricant base stocks, displaying promising properties such as good thermal stability and suitable lubricating properties. This application underlines the industrial relevance of 10-undecenoic acid derivatives in formulating environmentally friendly lubricants (Padmaja et al., 2012).
properties
IUPAC Name |
2,3-di(undec-10-enoyloxy)propyl undec-10-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWJXRQRYWNFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1093661-05-2 | |
Details | Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |
Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201259646 | |
Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Undecenoic acid, 1,2,3-propanetriyl ester | |
CAS RN |
93824-29-4 | |
Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93824-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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